Cas no 54153-51-4 (2-amino-4-phenyl-1H-pyrrole-3-carbonitrile)
2-amino-4-phenyl-1H-pyrrole-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrrole-3-carbonitrile, 2-amino-4-phenyl-
- 2-amino-3-cyano-4-phenylpyrrole
- 2-Amino-4-phenyl-1H-pyrrole-3-carbonitrile
- 2-amino-3-cyano-4-phenyl-pyrrole
- 2-amino-4-phenylpyrrole-3-carbonitrile
- 2-amino-4-phenyl-pyrrole-3-carbonitrile
- 2-amino-4-phenylpyrrolyl-3-carbonitrile
- AC1MCDCC
- AC1Q50IV
- Bionet2_000110
- CCG-1331
- CTK1F9407
- HMS1364E22
- SureCN6236169
- 2-amino-4-phenyl-1H-pyrrol-3-kohlenitrile
- EN300-127451
- XYEJDFIDVKWWTR-UHFFFAOYSA-N
- CS-0497991
- 11F-903
- SCHEMBL6236169
- 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile, AldrichCPR
- DTXSID80377601
- MFCD00128358
- SB63704
- AKOS006272704
- 54153-51-4
- 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile
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- MDL: MFCD00128358
- Inchi: 1S/C11H9N3/c12-6-9-10(7-14-11(9)13)8-4-2-1-3-5-8/h1-5,7,14H,13H2
- InChI Key: XYEJDFIDVKWWTR-UHFFFAOYSA-N
- SMILES: N1C(=C(C#N)C(=C1)C1C=CC=CC=1)N
Computed Properties
- Exact Mass: 183.07977
- Monoisotopic Mass: 183.079647300g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 65.6Ų
Experimental Properties
- PSA: 65.6
2-amino-4-phenyl-1H-pyrrole-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB340332-500 mg |
2-Amino-4-phenyl-1H-pyrrole-3-carbonitrile, 90%; . |
54153-51-4 | 90% | 500mg |
€530.00 | 2023-06-21 | |
| abcr | AB340332-1 g |
2-Amino-4-phenyl-1H-pyrrole-3-carbonitrile, 90%; . |
54153-51-4 | 90% | 1g |
€1016.40 | 2023-06-21 | |
| abcr | AB340332-100 mg |
2-Amino-4-phenyl-1H-pyrrole-3-carbonitrile; . |
54153-51-4 | 100MG |
€208.80 | 2022-06-10 | ||
| Chemenu | CM438094-1g |
2-amino-4-phenyl-1H-pyrrole-3-carbonitrile |
54153-51-4 | 95%+ | 1g |
$*** | 2023-03-29 | |
| eNovation Chemicals LLC | D556612-1g |
2-amino-4-phenyl-1H-pyrrole-3-carbonitrile |
54153-51-4 | 96% | 1g |
$535 | 2024-05-25 | |
| eNovation Chemicals LLC | D556612-2g |
2-amino-4-phenyl-1H-pyrrole-3-carbonitrile |
54153-51-4 | 96% | 2g |
$870 | 2024-05-25 | |
| eNovation Chemicals LLC | D556612-5g |
2-amino-4-phenyl-1H-pyrrole-3-carbonitrile |
54153-51-4 | 96% | 5g |
$1430 | 2024-05-25 | |
| eNovation Chemicals LLC | D556612-25g |
2-amino-4-phenyl-1H-pyrrole-3-carbonitrile |
54153-51-4 | 96% | 25g |
$4455 | 2024-05-25 | |
| Enamine | EN300-127451-0.05g |
2-amino-4-phenyl-1H-pyrrole-3-carbonitrile |
54153-51-4 | 95% | 0.05g |
$282.0 | 2023-06-08 | |
| Enamine | EN300-127451-0.1g |
2-amino-4-phenyl-1H-pyrrole-3-carbonitrile |
54153-51-4 | 95% | 0.1g |
$420.0 | 2023-06-08 |
2-amino-4-phenyl-1H-pyrrole-3-carbonitrile Suppliers
2-amino-4-phenyl-1H-pyrrole-3-carbonitrile Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile
2-Amino-4-Phenyl-1H-Pyrrole-3-Carbonitrile: A Comprehensive Overview
The compound with CAS No. 54153-51-4, commonly referred to as 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. In this article, we will delve into its chemical structure, synthesis methods, applications, and recent research findings.
2-Amino-4-phenyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound characterized by a pyrrole ring substituted with an amino group at position 2 and a phenyl group at position 4. The presence of the cyano group at position 3 adds to its functional diversity. This combination of substituents makes it a versatile molecule with potential uses in drug discovery, material science, and synthetic chemistry.
Recent studies have highlighted the importance of 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile in medicinal chemistry. Researchers have explored its role as a building block for constructing bioactive molecules. For instance, its ability to act as a precursor for synthesizing complex heterocycles has been extensively documented. The compound's reactivity and stability under various reaction conditions make it an ideal candidate for exploring new synthetic pathways.
In terms of synthesis, 2-amino-4-phenylpyrrole carbonitrile can be prepared through several methods, including condensation reactions and cyclization processes. One notable approach involves the reaction of o-amino phenyl compounds with appropriate nitriles under specific catalytic conditions. This method not only ensures high yield but also provides a straightforward route for large-scale production.
The applications of 2-amino-4-(phenyl)-pyrrole-carbonitrile extend beyond medicinal chemistry. Its use in material science has been explored for developing advanced materials with tailored electronic properties. For example, researchers have investigated its potential as a component in organic semiconductors and conductive polymers. The molecule's ability to participate in π-conjugation systems makes it a valuable asset in this field.
Recent advancements in computational chemistry have further enhanced our understanding of 2-amino-pyrrole-carbonitrile's properties. Quantum mechanical studies have provided insights into its electronic structure, reactivity, and interaction with other molecules. These findings are pivotal for designing novel compounds based on this scaffold.
In conclusion, 2-amino-(4)-phenylpyrrole-carbonitrile (CAS No. 54153-51) is a multifaceted compound with promising applications across various scientific disciplines. Its unique structure and reactivity make it an invaluable tool for researchers in organic synthesis, medicinal chemistry, and material science. As ongoing research continues to uncover new possibilities for this compound, its significance in the scientific community is expected to grow further.
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